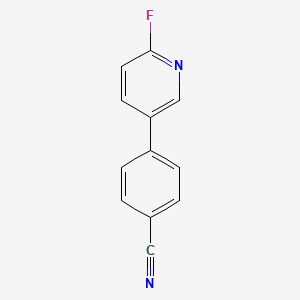
4-(6-Fluoro-3-pyridinyl)benzonitrile
Cat. No. B3057638
Key on ui cas rn:
832735-44-1
M. Wt: 198.2 g/mol
InChI Key: CALMMRTVGPFXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08481732B2
Procedure details


A mixture of 4-bromobenzonitrile (0.20 g, 1.1 mmol), (6-fluoropyridin-3-yl)boronic acid (0.15 g, 1.1 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)dichloromethane (1:1) complex (0.04 g, 0.05 mmol) and potassium carbonate (0.46 g, 3.3 mmol) in 1,4-dioxane (7 mL), and water (3 mL) was heated at 110° C. for 2 h. After cooled to r.t., the mixture was diluted with MeOH, filtered, concentrated under reduced pressure and purified by flash chromatography on a silica gel column eluting with 5% MeOH in DCM to afford the desired product (0.17 g, yield: 78%). Analytic LCMS (M+H)+: m/z=199.2.


[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
complex
Quantity
0.04 g
Type
reactant
Reaction Step One





Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[F:10][C:11]1[N:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].O>O1CCOCC1.CO>[F:10][C:11]1[N:16]=[CH:15][C:14]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=N1)B(O)O
|
[Compound]
|
Name
|
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)dichloromethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
complex
|
|
Quantity
|
0.04 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooled to r.t.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography on a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% MeOH in DCM
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=N1)C1=CC=C(C#N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.17 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
